3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate
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Overview
Description
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a chromenone core, and a cinnamate moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Related compounds such as eugenol compounds have shown significant affinity for breast cancer receptors
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes at the molecular level . The specific interactions and resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Related compounds such as cinnamic acid derivatives are known to be involved in various physiological processes in plants
Result of Action
Related compounds have shown potential anti-cancer effects
Action Environment
Factors such as temperature, light, and ph are known to affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate typically involves multi-step organic reactions. One common method is the condensation reaction between 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl chloride and cinnamic acid in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the cinnamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Shares the cinnamate moiety but lacks the chromenone core.
4-Allyl-2-methoxyphenyl benzoate: Similar in structure but with a benzoate group instead of the chromenone core.
Eugenol cinnamate: Contains a similar methoxyphenyl group but differs in the rest of the structure.
Uniqueness
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate is unique due to its combination of a chromenone core with a cinnamate moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and potential as a lead compound in drug development.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O5/c1-28-22-10-6-5-9-19(22)21-16-29-23-15-18(12-13-20(23)25(21)27)30-24(26)14-11-17-7-3-2-4-8-17/h2-16H,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCAXZMVWODLMH-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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